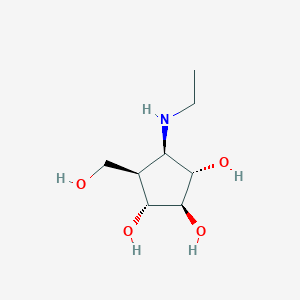![molecular formula C20H22N2O4 B13784372 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- CAS No. 67701-36-4](/img/structure/B13784372.png)
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE is a synthetic organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.4 g/mol It is known for its distinctive structure, which includes two hydroxypropylamino groups attached to an anthraquinone core
準備方法
The synthesis of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE typically involves the reaction of 1,4-diaminoanthraquinone with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of the anthraquinone react with the chloropropanol to form the hydroxypropylamino groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxypropylamino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects. The hydroxypropylamino groups enhance its solubility and facilitate its interaction with biological molecules .
類似化合物との比較
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE can be compared with other anthraquinone derivatives such as:
1,4-Diaminoanthraquinone: Lacks the hydroxypropyl groups, making it less soluble.
1,4-Bis(2-hydroxyethylamino)anthraquinone: Similar structure but with different alkyl chain length, affecting its reactivity and solubility.
1,4-Bis(3-aminopropylamino)anthraquinone: Contains amino instead of hydroxypropyl groups, altering its chemical properties. The uniqueness of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
67701-36-4 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,4-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-8-16(22-10-4-12-24)18-17(15)19(25)13-5-1-2-6-14(13)20(18)26/h1-2,5-8,21-24H,3-4,9-12H2 |
InChIキー |
LUYYUZYWBTWOFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCO)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


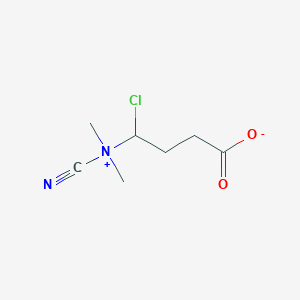
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
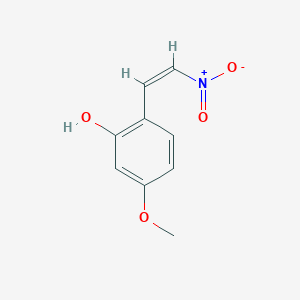

![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)


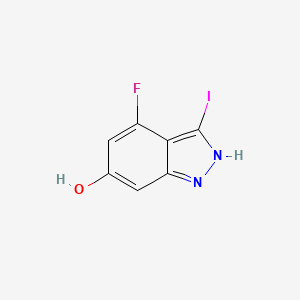


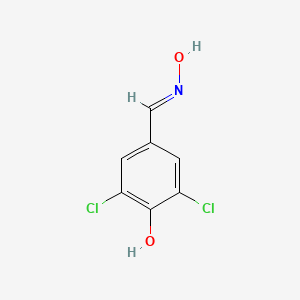
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
